molecular formula C20H19N3O3 B12121120 2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

Cat. No.: B12121120
M. Wt: 349.4 g/mol
InChI Key: PLLZDSBWPDKCHP-UHFFFAOYSA-N
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Description

2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrroloquinoline core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves multiple steps. One common method includes the cyclization of a precursor compound, such as 3-(2-acetamidoethyl)-7-chloro-4-methoxy-2-quinolone, followed by hydrolysis to yield the desired pyrroloquinoline structure . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups using reagents like halogens or alkylating agents. Common conditions for these reactions include the use of solvents like dichloromethane or acetonitrile and catalysts like palladium on carbon.

Scientific Research Applications

2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential therapeutic properties, it is investigated for its use in treating diseases such as cancer and neurological disorders.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with specific molecular targets. For example, it can act as a modulator of gamma-aminobutyric acid (GABA) receptors, influencing the opening frequency of GABA-activated chloride channels . This modulation can lead to various physiological effects, including sedation and anxiolysis.

Comparison with Similar Compounds

Similar compounds to 2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other similar compounds.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

2-methoxy-N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide

InChI

InChI=1S/C20H19N3O3/c1-25-15-8-7-13-11-14-9-10-23(19(14)21-17(13)12-15)22-20(24)16-5-3-4-6-18(16)26-2/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)

InChI Key

PLLZDSBWPDKCHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CC=C4OC)C=C2C=C1

Origin of Product

United States

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